

An In-depth Technical Guide to the PIKfyve Gene and Protein

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the human PIKFYVE gene and its protein product, a critical lipid and protein kinase. It details the gene's structure, the protein's domain architecture, its enzymatic activity, and its central role in cellular signaling pathways. Furthermore, it outlines detailed experimental protocols for studying PIKfyve's function, accompanied by workflow visualizations, to aid in future research and therapeutic development.

The PIKFYVE Gene: Genomic Structure and Clinical Relevance

The PIKFYVE gene, a single-copy gene in humans, is an evolutionarily conserved gene encoding the phosphoinositide kinase, FYVE-type zinc finger containing protein.[1][2] Perturbations in this gene are linked to several human diseases, highlighting its importance in cellular homeostasis.

Genomic Characteristics

The human PIKFYVE gene is located on the long arm of chromosome 2 and is comprised of 41 exons, spanning over 89 kilobase pairs.[1][2][3] Its mouse ortholog is located on chromosome 1 and contains 42 exons.[1][2]



Attribute	Human PIKFYVE Gene	Mouse PIKfyve Gene
Gene ID	200576[1]	18711[1][2]
Chromosomal Locus	2q34[1][4]	1 C3[4]
Genomic Coordinates	Start: 208,266,255 bp; End: 208,358,746 bp[4]	Start: 65,225,842 bp; End: 65,317,854 bp[4]
Number of Exons	41[1][2][3]	42[1][2]
Aliases	CFD, FAB1, HEL37, PIP5K, PIP5K3, ZFYVE29[4][5][6]	-

Genetic Variants and Associated Pathologies

Mutations in the PIKFYVE gene are associated with distinct human genetic disorders, primarily affecting the eye. The location and type of mutation appear to influence the resulting phenotype.

Disease	Associated Mutations	Location/Type	Mechanism
Fleck Corneal Dystrophy (FCD)	Multiple reported mutations (e.g., c.3151dupA)[3]	Primarily truncating (frameshift, nonsense) mutations in exons 15, 16, 19, 20, and 24.[3]	Heterozygous mutations affecting one allele are sufficient to cause the disease.[4]
Congenital Cataract	p.G1943E variant[7][8]	Missense mutation located in the C- terminal PIP kinase domain.[8]	Haploinsufficiency, rather than a dominant-negative effect, is the proposed disease mechanism. [7][8]

The PIKfyve Protein: Structure and Biochemical Activity





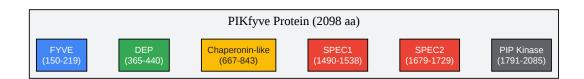


The PIKfyve protein is a large, multidomain enzyme with dual lipid and protein kinase activities. Its structure is crucial for its localization, regulation, and function in synthesizing key signaling phosphoinositides.

Domain Architecture

The human PIKfyve protein consists of 2098 amino acids and harbors several evolutionarily conserved domains that are critical for its function and regulation.[2][4][5]





Caption: Linear domain structure of the human PIKfyve protein.

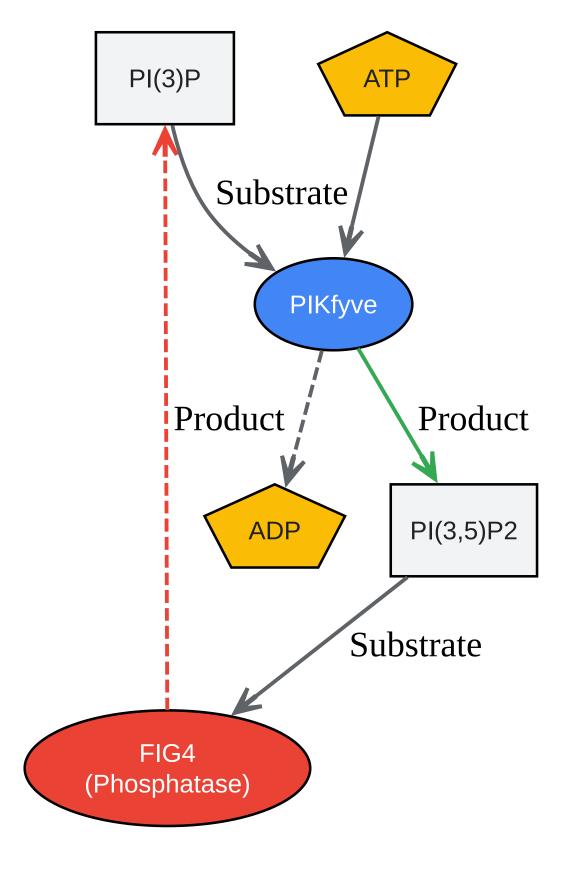


Domain	Approximate Position (Human)	Function
FYVE Finger	150-219[9]	Binds to phosphatidylinositol 3- phosphate (PI(3)P), targeting the protein to the cytosolic leaflet of endosomes.[4][10] [11]
DEP Domain	365-440[9]	Function is currently uncharacterized.[2] Acquired in higher eukaryotes.[4]
Chaperonin-like	667-843[9]	Mediates protein-protein interactions, including with RABEPK.[2][5]
Spectrin Repeats (SPEC)	1490-1538, 1679-1729[9]	Structural motifs often found in cytoskeletal proteins.[1]
PIP Kinase	1791-2085[9]	The C-terminal catalytic domain responsible for both lipid and protein kinase activities.[2]

Enzymatic Activity and Regulation

PIKfyve is a dual-specificity kinase. Its primary and most studied role is as a lipid kinase, but it also possesses protein kinase activity, which is involved in its own regulation.





Caption: Core enzymatic cycle of PI(3,5)P2 synthesis and turnover.



Lipid Kinase Activity:

- Primary Reaction: The principal enzymatic function is the phosphorylation of PI(3)P at the D-5 position of the inositol ring to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).
 [4][5][12] PIKfyve is the sole source of PI(3,5)P2 in cells.[13]
- Secondary Reaction: It can also phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 5-phosphate (PI(5)P).[5][13]

Protein Kinase Activity:

Autophosphorylation: PIKfyve can autophosphorylate on serine residues.[1][12] This
autophosphorylation acts as a negative feedback mechanism, inhibiting its own lipid kinase
activity.[1][12][13]

Regulation: PIKfyve activity is tightly controlled through protein-protein interactions and post-translational modifications. It forms a stable ternary complex with the scaffolding protein VAC14 (also known as ArPIKfyve) and the lipid phosphatase FIG4 (also known as Sac3).[2][4]

- VAC14: Acts as a scaffold, nucleating the assembly of the complex.[5][6]
- FIG4: Paradoxically, FIG4 is required for PIKfyve's full lipid kinase activity, while also functioning as the phosphatase that reverses the reaction, converting PI(3,5)P2 back to PI(3)P.[4][13] This creates a tightly regulated cycle of synthesis and turnover.
- Dephosphorylation: FIG4 can also dephosphorylate PIKfyve at specific serine residues (Ser-48, Ser-1669, Ser-2053), further modulating its activity.[12]

Protein Interactions

Beyond the core regulatory complex, PIKfyve interacts with several other proteins to execute its functions in cellular trafficking.

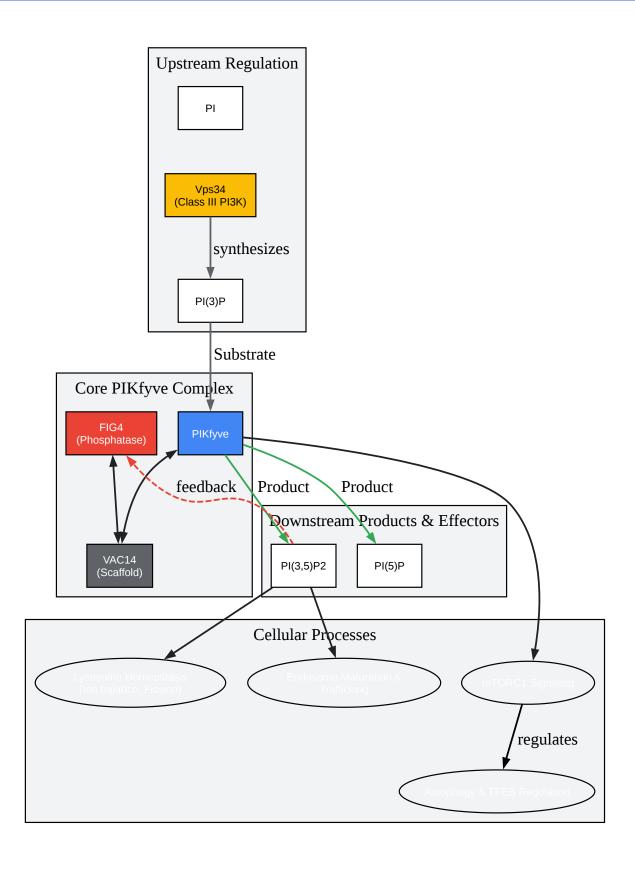


Interacting Protein	Gene	Function of Interaction
VAC14	VAC14	Scaffolding protein essential for the PI(3,5)P2 regulatory complex.[4][14]
FIG4	FIG4	Phosphatase that degrades PI(3,5)P2 and is also required for PIKfyve activation.[4][13]
RABEPK	RAB9A	Rab9 effector; interaction recruits RABEPK to the endosomal membrane.[2][4]
SPAG9 (JLP)	SPAG9	Kinesin adaptor; links PIKfyve to microtubule-based endosome-to-TGN transport. [4][12]
EGFR	EGFR	Epidermal Growth Factor Receptor; PIKfyve is implicated in its trafficking.[5][6]

PIKfyve Signaling and Cellular Functions

Through the production of PI(3,5)P2 and PI(5)P, PIKfyve acts as a master regulator of endomembrane dynamics, impacting a wide array of cellular processes from trafficking to transcription and metabolism.





Caption: Overview of the PIKfyve signaling pathway.



Key Cellular Roles:

- Endosomal and Lysosomal Dynamics: PIKfyve is essential for the maturation of early
 endosomes to late endosomes and lysosomes.[5][12] Inhibition of PIKfyve leads to the
 formation of large cytoplasmic vacuoles and enlarged lysosomes, a phenotype resulting from
 impaired membrane fission and altered ion homeostasis.[4][13][14]
- Membrane Trafficking: The kinase is required for multiple trafficking routes, including retrograde transport of proteins from endosomes to the trans-Golgi network (TGN) and endocytic recycling to the plasma membrane.[13]
- Autophagy and Nutrient Sensing: PIKfyve is a key regulator of Transcription factor EB
 (TFEB), the master regulator of lysosomal biogenesis and autophagy.[13][15] PIKfyve
 positively regulates mTORC1, and inhibition of PIKfyve leads to TFEB dephosphorylation
 and nuclear translocation, activating the autophagy program.[13]
- Metabolic Regulation: PIKfyve plays a role in insulin-regulated glucose uptake by mediating signals for endosome and actin remodeling required for GLUT4 translocation.[4][12]

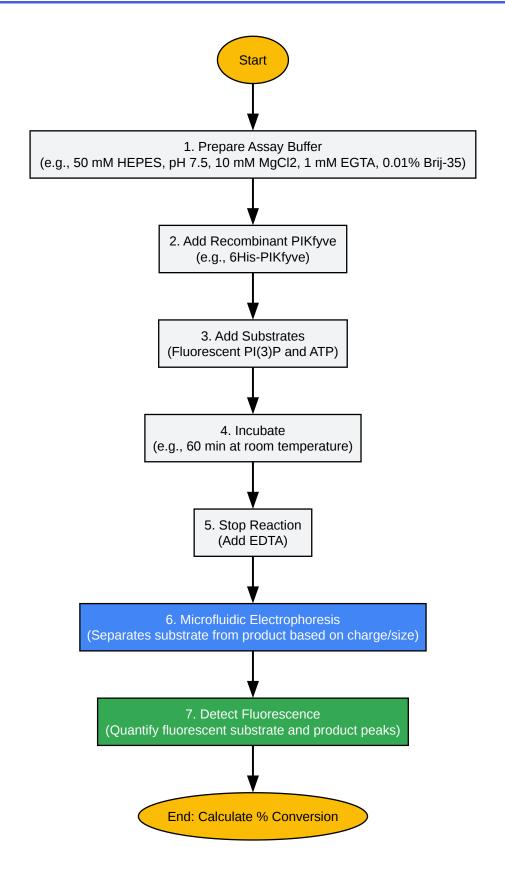
Experimental Methodologies

Studying PIKfyve requires a combination of biochemical, cell biological, and molecular techniques. The following sections provide detailed protocols for key experimental approaches.

In Vitro Kinase Activity Assay

This protocol describes a microfluidic assay to measure the enzymatic conversion of a fluorescently labeled PI(3)P substrate to PI(3,5)P2 by purified recombinant PIKfyve.[16]





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Caption: Workflow for an in vitro PIKfyve microfluidic kinase assay.



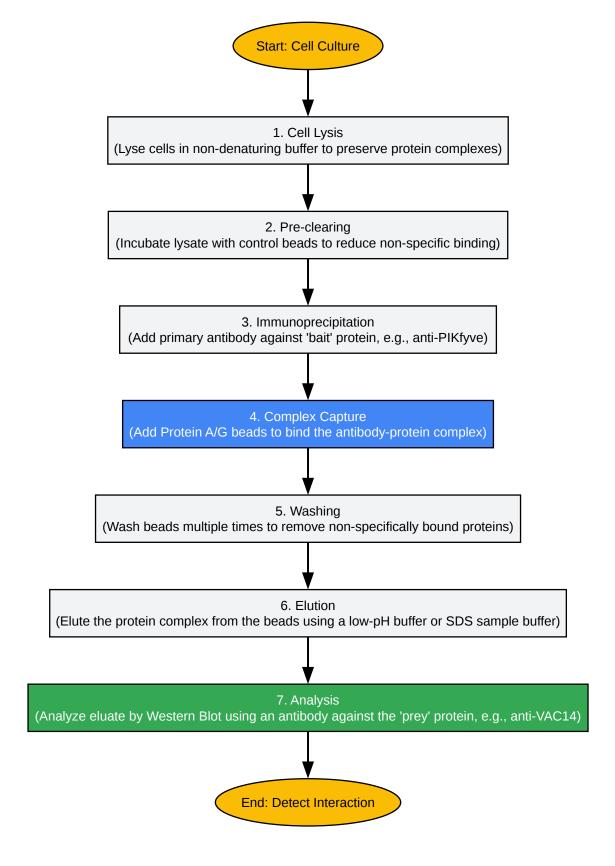
Detailed Protocol:

- Reagents: Purified full-length human 6His-PIKfyve, fluorescently labeled PI(3)P substrate, ATP, assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT), stop solution (e.g., 100 mM EDTA).
- Assay Preparation: In a microplate, add assay buffer to each well.
- Compound Addition (for inhibitor screening): Add test compounds (e.g., Apilimod, YM201636) or DMSO vehicle control.
- Enzyme Addition: Add purified recombinant PIKfyve to each well and incubate briefly.
- Reaction Initiation: Add a mixture of fluorescent PI(3)P substrate and ATP to start the reaction.
- Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).
- Reaction Termination: Stop the reaction by adding the stop solution.
- Analysis: Analyze the samples on a microfluidic mobility-shift assay platform (e.g., Caliper LabChip). The instrument applies a current to separate the negatively charged substrate (PI(3)P) from the more negatively charged product (PI(3,5)P2).
- Data Interpretation: The relative fluorescence of the substrate and product peaks is used to calculate the percent conversion, which reflects enzyme activity. IC₅₀ values can be determined for inhibitors by plotting percent inhibition against compound concentration.

Co-Immunoprecipitation (Co-IP) for Protein Interactions

This protocol is used to verify in vivo interactions between PIKfyve and its binding partners (e.g., VAC14, FIG4) from cell lysates.[17]





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Caption: Workflow for Co-Immunoprecipitation to detect protein interactions.



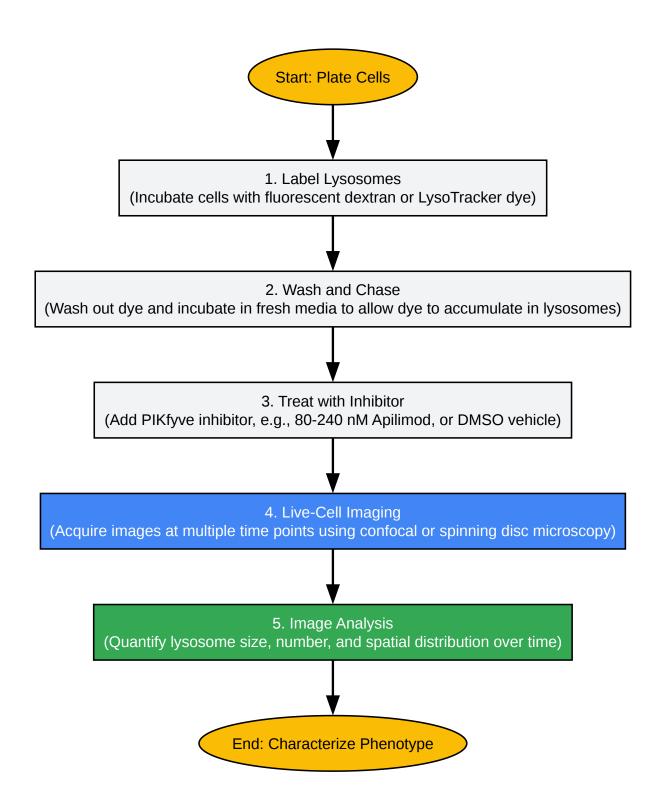
Detailed Protocol:

- Cell Culture and Lysis: Grow cells (e.g., HEK293T) expressing the proteins of interest. Lyse
 the cells on ice using a gentle, non-denaturing lysis buffer (e.g., RIPA buffer without SDS)
 containing protease and phosphatase inhibitors.
- Lysate Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Pre-clearing: Incubate the lysate with Protein A/G-conjugated beads (e.g., agarose or magnetic) for 1 hour at 4°C to minimize non-specific binding.
- Immunoprecipitation: Transfer the pre-cleared lysate to a new tube. Add a primary antibody specific to the "bait" protein (e.g., anti-PIKfyve) and incubate overnight at 4°C with gentle rotation. A negative control using a non-specific IgG antibody should be run in parallel.
- Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
- Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3 5 times with cold lysis buffer to remove unbound proteins.
- Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.
- Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the suspected interacting "prey" protein (e.g., anti-VAC14). A successful Co-IP is indicated by a band for the prey protein in the bait IP lane, but not in the negative control IgG lane.

Live-Cell Imaging of Lysosomal Dynamics

This protocol allows for the visualization of lysosomal enlargement, a key cellular phenotype of PIKfyve inhibition.[18][19]





Caption: Workflow for live-cell imaging of lysosomal dynamics.



Detailed Protocol:

- Cell Plating: Plate cells (e.g., COS-7) on glass-bottom dishes suitable for high-resolution microscopy.
- Lysosome Labeling: To label the endo/lysosomal compartment, incubate cells with a fluid-phase marker like Alexa Fluor 647-conjugated dextran (e.g., 0.5 mg/mL) for 2-4 hours.[18] Alternatively, use a vital dye like LysoTracker Red DND-99.
- Chase Period: Wash the cells thoroughly with fresh media and incubate for at least 4 hours (for dextran) to ensure the marker has trafficked to and accumulated in terminal lysosomes.
- Inhibitor Treatment: Replace the media with imaging media containing a PIKfyve inhibitor (e.g., 240 nM apilimod) or a vehicle control (DMSO).[18]
- Time-Lapse Microscopy: Place the dish on the stage of a live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO₂). Acquire images (e.g., every 5-10 minutes) for the desired duration (e.g., 1-2 hours).
- Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to segment and quantify the
 fluorescently labeled lysosomes. Measure parameters such as the area, perimeter, and
 number of lysosomes per cell in both control and inhibitor-treated conditions over time to
 characterize the vacuolation phenotype.

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